2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, also known as FIT-039, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Characterization
- The process of synthesizing compounds related to "2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide" often involves the reaction of specific amine precursors with various agents to produce derivatives with potential biological activity. For example, the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound with a similar structure, was achieved through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, which was thoroughly analyzed and characterized using various spectral data (Manolov, Ivanov, & Bojilov, 2021).
Potential Applications
- Research has explored the use of related compounds in various applications, including their antimicrobial and antifungal activities. For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and showed significant antibacterial and antifungal activities, suggesting a potential application of similar compounds in medical treatments (Helal et al., 2013).
- Another study focused on the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bears structural similarities to the compound . These derivatives exhibited significant antioxidant activity and cytotoxic effects against certain cancer cell lines, indicating their potential use in cancer therapy (Tumosienė et al., 2020).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with similar structures have been reported to interact with various cellular targets, leading to their diverse biological activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the diverse activities of similar compounds, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. For compounds with similar structures, effects can range from inhibition of microbial growth to induction of cell death in tumor cells .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-13(26-18-5-3-2-4-16(18)21)19(25)22-15-8-6-14(7-9-15)17-12-24-10-11-27-20(24)23-17/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXTQCZNFDYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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